N-isopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
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Overview
Description
Pyrazolo derivatives are of interest as biologically active compounds. They were the basis of the development of anti-inflammatory and antipyretic medications such as analgin, antipyrine, and butadione . They also show antimicrobial , antitumor , fungicidal , and other forms of biological activity .
Synthesis Analysis
The reaction of 7-phenyl-7H-pyrazolo-[3,4-d][1,2,3]triazin-4-ol with thionyl chloride has been studied in the presence and absence of dimethyl formamide . It was found that heating the compound with thionyl chloride in the absence of dimethyl formamide gave 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid chloride .Molecular Structure Analysis
The structure of the acid chloride was proved by its conversion to the known 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid .Physical and Chemical Properties Analysis
The IR spectrum of the compound shows peaks at 3372, 3186 (NH2); 1651 (C=O, br. sh); 1554, 1502, 1435, 1399, 1324 .Scientific Research Applications
Synthesis and Reactivity Studies
- Compounds related to N-isopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine have been synthesized and studied for their reactivity. For example, derivatives of pyrazolo[5,1-c][1,2,4]triazines, structurally similar to the compound , have been investigated for their reactivity with various agents, indicating a potential for diverse chemical applications (Mironovich & Shcherbinin, 2014).
Biological Activity and Synthesis Techniques
- Biological activity screening of similar compounds has identified some derivatives as CGRP receptor antagonists, showcasing the potential for these compounds in therapeutic contexts (Lim, Dolzhenko, & Dolzhenko, 2014).
- Novel synthesis techniques have been developed for these compounds, such as the creation of 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives, which are protoporphyrinogen oxidase inhibitors and potential herbicides (Li et al., 2008).
Pharmacological Applications
- Some derivatives, like 4,7-dihetarylpyrazolo[1,5-a][1,3,5]triazines, have been synthesized and evaluated for their anti-cancer activity, indicating a potential for pharmaceutical applications (Velihina et al., 2021).
Antimicrobial and Antifungal Applications
- Certain pyrazolotriazine and pyrazolyl pyrazolone derivatives have been synthesized and shown to possess antimicrobial and antifungal properties, suggesting their use in treating infections (Rizk, Ibrahim, & El-Borai, 2017).
Mechanism of Action
Target of Action
The primary target of N-isopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
this compound inhibits CDK2, thereby disrupting the normal progression of the cell cycle . This inhibition is achieved through the compound’s interaction with the active site of CDK2 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cells .
Pharmacokinetics
The compound’s efficacy against various cell lines suggests it may have suitable bioavailability .
Result of Action
The inhibition of CDK2 by this compound results in significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . This suggests that the compound may have potential as a cancer therapeutic .
Future Directions
Properties
IUPAC Name |
N-(3-methylbutyl)-7-phenylpyrazolo[3,4-d]triazin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6/c1-11(2)8-9-16-14-13-10-17-21(15(13)19-20-18-14)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLFETJEULZWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=C2C=NN(C2=NN=N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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